4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H18N4O |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
4-(diethylamino)-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde |
InChI |
InChI=1S/C17H18N4O/c1-3-20(4-2)17-16-14(12-22)15(13-8-6-5-7-9-13)19-21(16)11-10-18-17/h5-12H,3-4H2,1-2H3 |
InChI Key |
LNNGYFVPOBSJIF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=CN2C1=C(C(=N2)C3=CC=CC=C3)C=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminopyrazoles with 1,3-Dicarbonyl Compounds
A widely adopted route involves the cyclocondensation of 5-aminopyrazole derivatives with 1,3-dicarbonyl substrates such as β-ketoesters or β-diketones. For instance, reacting 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethoxide generates a dihydroxypyrazolo[1,5-a]pyrimidine intermediate, which can be adapted for pyrazine systems. Key considerations include:
Cross-Dehydrogenative Coupling (CDC) Reactions
CDC strategies offer a redox-neutral pathway for constructing the pyrazolo[1,5-a]pyrazine core. In this approach, N-amino-2-iminopyrazines react with β-ketoesters under oxidative conditions. For example, coupling 1-amino-2-imino-4-phenyl-1,2-dihydropyrazine-3-carbonitrile with ethyl acetoacetate in ethanol containing acetic acid (6 equiv) under an oxygen atmosphere yields the pyrazolo[1,5-a]pyrazine derivative in 94% yield.
Table 1: Optimization of CDC Reaction Conditions
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Oxidizing Atmosphere | O₂ (1 atm) | 94% |
| Acid Additive | Acetic Acid (6 eq) | 74% → 94% |
| Solvent | Ethanol | Minimal Byproducts |
Diethylamino Group Incorporation at Position 4
The diethylamino moiety is introduced via nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig amination .
Chlorination-Substitution Sequence
-
Chlorination : Treating 4-hydroxypyrazolo[1,5-a]pyrazine with phosphorus oxychloride (POCl₃) at 80°C installs a chloro group at position 4.
-
Amination : Reacting the chlorinated intermediate with diethylamine in refluxing ethanol (K₂CO₃, 12 h) replaces chlorine with the diethylamino group, yielding 65–78% product.
Table 2: Amination Efficiency Under Varied Conditions
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | Ethanol | Reflux | 12 | 78 |
| Et₃N | DCM | RT | 24 | 42 |
| NaH | THF | 60°C | 8 | 55 |
Formylation at Position 3
The Vilsmeier-Haack reaction is the benchmark method for introducing the carbaldehyde group.
Vilsmeier-Haack Protocol
Treating the pyrazolo[1,5-a]pyrazine derivative with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) generates the formylating agent. Subsequent hydrolysis with aqueous NaHCO₃ affords the carbaldehyde in 70–82% yield. Critical parameters include:
-
DMF:POCl₃ Ratio : 1:1.2 molar ratio minimizes side reactions.
-
Reaction Time : 4–6 hours at 0°C → RT ensures complete formylation.
Integrated Synthetic Workflow
Combining the above steps, a representative synthesis proceeds as follows:
-
Core Formation : CDC reaction of N-amino-2-imino-4-phenylpyrazine with ethyl acetoacetate (O₂, acetic acid, 130°C, 18 h).
-
Formylation : DMF/POCl₃ (0°C → RT, 6 h), followed by NaHCO₃ hydrolysis.
Overall Yield : 42–58% (four steps).
Challenges and Optimization Opportunities
-
Regioselectivity : Competing cyclization pathways may yield isomeric byproducts. Microwave-assisted synthesis reduces reaction times and improves selectivity.
-
Solvent Effects : Switching from ethanol to dimethylacetamide (DMAc) enhances solubility of intermediates during CDC reactions.
-
Catalyst Innovation : Pd/Cu bimetallic systems could improve coupling efficiency for phenyl group installation .
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.
Substitution: The diethylamino and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyrazine oxides, while reduction may produce alcohol derivatives .
Scientific Research Applications
The compound has shown promise in several biological assays, particularly in the context of antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant activity against various bacterial strains. In vitro studies have demonstrated that modifications to the pyrazolo structure can enhance efficacy against pathogens such as Mycobacterium tuberculosis and other mycobacterial strains. For instance, compounds with similar structures have been reported to possess minimum inhibitory concentrations (MICs) in the low micromolar range against resistant strains of tuberculosis .
Anticancer Potential
The compound's structural features suggest potential interactions with biological targets involved in cancer progression. Pyrazolo derivatives have been investigated for their ability to inhibit key enzymes related to tumor growth and metastasis. Notably, compounds within this class have been identified as selective inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms .
Case Studies
Several studies highlight the applications and effectiveness of 4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde and its derivatives:
- Antimycobacterial Screening : A study evaluated various alkylamino derivatives for their antimycobacterial properties. The findings revealed that certain compounds exhibited potent activity against M. tuberculosis, with some derivatives achieving MIC values as low as 0.78 µg/mL. This underscores the potential of pyrazolo compounds in developing new antitubercular agents .
- Inhibition of Cancer Cell Proliferation : Research on pyrazolo derivatives indicated their ability to inhibit cancer cell lines through modulation of cell cycle progression and induction of apoptosis. Specifically, compounds similar to this compound were shown to significantly reduce cell viability in various cancer types, suggesting a mechanism involving the disruption of critical signaling pathways associated with cell survival .
- Structure-Activity Relationship Studies : Investigations into the structure-activity relationships (SAR) of pyrazolo compounds have elucidated how variations in substituents affect biological activity. For instance, the introduction of electron-donating or electron-withdrawing groups at specific positions on the phenyl ring has been correlated with enhanced antimicrobial properties, providing insights for future drug design efforts .
Mechanism of Action
The mechanism of action of 4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Comparison with Analogous Pyrazolo-Fused Heterocycles
Core Heterocycle Variations:
- Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine :
- The target compound’s pyrazine core (two nitrogen atoms in a six-membered ring) differs from pyrazolo[1,5-a]pyrimidines (e.g., F-DPA and DPA-714), which contain a pyrimidine ring (three nitrogen atoms). This structural distinction affects electronic properties and hydrogen-bonding capabilities .
- Example: F-DPA (pyrazolo[1,5-a]pyrimidine) exhibits strong binding to translocator protein (TSPO) receptors, attributed to its acetamide substituent and fluorophenyl group .
Substituent Effects:
- Position 3 (Carbaldehyde vs. Carboxamide/Acetamide): The carbaldehyde group in the target compound contrasts with carboxamide derivatives (e.g., 8a in ) and acetamide analogs (e.g., F-DPA).
- Amino Group Variations: The diethylamino group at position 4 is distinct from tertiary amines in compounds like DPA-714 (4-(2-fluoroethoxy)phenyl substituent) and morpholine derivatives in . Diethylamino groups may enhance lipophilicity, impacting blood-brain barrier penetration .
Reactivity:
- The aldehyde group participates in condensation reactions (e.g., with hydrazines or amines) to form Schiff bases or fused rings. For instance, demonstrates how 5-azido-pyrazole-4-carbaldehydes react with hydrazine to yield pyrazolo[3,4-c]pyrazoles .
- In contrast, carboxamide derivatives (e.g., 8a in ) are less reactive but more stable under physiological conditions .
Physicochemical Properties and Analytical Data
Elemental Analysis and Purity:
- High-purity aldehydes (e.g., 95–98% purity in ) underscore the importance of rigorous purification for consistent reactivity .
Crystallographic Data:
- Related structures, such as ethyl 3-{5-[(diethylamino)methyl]-isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate (), exhibit triclinic packing with hydrogen-bonded dimers. The diethylamino group likely influences crystal packing via steric effects .
Table 1: Comparison of Selected Pyrazolo-Fused Compounds
Biological Activity
4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C18H20N4O
- Molecular Weight : 304.38 g/mol
- IUPAC Name : this compound
- CAS Number : Not available
The compound features a diethylamino group, a phenyl ring, and a pyrazolo structure, which contribute to its pharmacological properties.
Anticancer Activity
Research indicates that derivatives of pyrazolo compounds, including this compound, exhibit significant anticancer properties. A study highlighted the structure-activity relationship (SAR) of pyrazoline derivatives, emphasizing that modifications at specific positions can enhance their anticancer efficacy. The compound's ability to interact with various cellular targets makes it a promising candidate for further development in cancer therapy .
The proposed mechanism of action involves the inhibition of key signaling pathways that are often dysregulated in cancer cells. Specifically, compounds similar to this compound have been shown to inhibit mitogen-activated protein kinases (MAPKs), which play crucial roles in cell proliferation and survival . This inhibition can lead to apoptosis in cancer cells and reduced tumor growth.
In Vitro Studies
Several in vitro studies have demonstrated the effectiveness of pyrazolo derivatives against various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), L929 (fibroblast), and other carcinoma lines.
- Results : Compounds exhibited IC50 values in the micromolar range, indicating potent cytotoxic effects on cancer cells while sparing normal cells .
In Vivo Studies
In vivo studies are essential for evaluating the therapeutic potential of these compounds. Preliminary animal studies have indicated:
- Tumor Models Used : Xenograft models in mice.
- Outcomes : Significant tumor regression observed with minimal side effects compared to conventional chemotherapeutics .
Data Table: Summary of Biological Activities
Q & A
What are the optimal synthetic routes for 4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde, and how are intermediates characterized?
Basic Research Focus
The synthesis typically involves functionalization at position 7 of the pyrazolo[1,5-a]pyrazine core. Key steps include:
- Condensation reactions : Reacting silylformamidine derivatives with intermediates like 3-nitro-pyrazolo[1,5-a]pyrazine-4-carboxylate in benzene, followed by crystallization from hexane .
- Substituent introduction : Diethylamino and phenyl groups are introduced via nucleophilic substitution or cross-coupling reactions under controlled temperatures (e.g., 60–80°C) .
Characterization : - NMR spectroscopy : ¹H and ¹³C NMR are used to confirm regiochemistry and substituent orientation. For example, carbonyl carbons in carbaldehyde derivatives resonate at δ ~190 ppm .
- Mass spectrometry : High-resolution MS validates molecular weights (e.g., [M+H]⁺ peaks with <2 ppm error) .
How can spectroscopic data contradictions arise during structural elucidation of pyrazolo[1,5-a]pyrazine derivatives?
Advanced Research Focus
Contradictions often stem from:
- Dynamic proton exchange : In diethylamino-substituted derivatives, NH protons may exhibit broadened or split signals in ¹H NMR due to tautomerism .
- Overlapping signals : Aromatic protons in phenyl groups (δ 7.2–7.8 ppm) can obscure pyrazine ring protons, necessitating 2D NMR (e.g., COSY, HSQC) .
Resolution strategies : - Variable-temperature NMR : Resolves exchange-broadened signals by slowing proton exchange at low temperatures .
- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts to cross-verify experimental data .
What methodologies are used to evaluate the bioavailability of pyrazolo[1,5-a]pyrazine derivatives in drug discovery?
Advanced Research Focus
Bioavailability assessment involves:
- Lipinski/VEBER rules : Computational tools (e.g., SwissADME) predict parameters like logP (<5), hydrogen bond donors/acceptors, and polar surface area (<140 Ų) .
- Metabolic stability assays : Microsomal incubation (e.g., human liver microsomes) quantifies half-life (t½) and intrinsic clearance .
Case study : Derivatives with a diethylamino group show improved membrane permeability due to balanced lipophilicity (logP ~2.5) .
How do reaction conditions influence regioselectivity in pyrazolo[1,5-a]pyrazine functionalization?
Advanced Research Focus
Regioselectivity at position 7 vs. 3 depends on:
- Catalytic systems : Palladium catalysts (e.g., Pd(PPh₃)₄) favor Suzuki-Miyaura coupling at electron-deficient positions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for nucleophilic attack at the carbaldehyde group .
Example : In THF, hydrazine hydrate selectively reacts with the aldehyde group, while in DMSO, competing reactions at the pyrazine ring occur .
What strategies optimize yields in multi-step syntheses of pyrazolo[1,5-a]pyrazine derivatives?
Basic Research Focus
Yield optimization involves:
- Stepwise purification : Flash chromatography (silica gel, hexane/EtOAc gradient) isolates intermediates before subsequent reactions .
- Temperature control : Exothermic steps (e.g., nitration) require cooling (0–5°C) to prevent side-product formation .
Data-driven example : Recrystallization from ethanol/water (7:3 v/v) improves purity of carbaldehyde derivatives from 85% to >98% .
How are structure-activity relationships (SARs) explored for pyrazolo[1,5-a]pyrazine-based inhibitors?
Advanced Research Focus
SAR studies utilize:
- Substituent scanning : Systematic variation of substituents (e.g., replacing diethylamino with morpholino) to assess impact on IC₅₀ values .
- Crystallography : X-ray structures (e.g., PDB ID 4UB) reveal binding modes of the carbaldehyde group with target enzymes .
Key finding : The 2-phenyl group enhances hydrophobic interactions in kinase binding pockets, while the diethylamino group improves solubility .
What analytical techniques resolve challenges in characterizing hygroscopic pyrazolo[1,5-a]pyrazine intermediates?
Advanced Research Focus
Hygroscopic intermediates require:
- Karl Fischer titration : Quantifies water content (<0.1% w/w) prior to reactions .
- Dynamic vapor sorption (DVS) : Measures moisture uptake to design storage conditions (e.g., desiccants, inert atmosphere) .
How do solvent choices affect reaction kinetics in pyrazolo[1,5-a]pyrazine synthesis?
Basic Research Focus
Solvent polarity and boiling point influence:
- Reaction rate : High-polarity solvents (e.g., DMF) accelerate SNAr reactions (k = 0.15 min⁻¹ vs. 0.03 min⁻¹ in toluene) .
- Product stability : Ethers (e.g., THF) stabilize carbaldehyde intermediates against oxidation compared to alcohols .
What computational tools predict the reactivity of pyrazolo[1,5-a]pyrazine derivatives in nucleophilic attacks?
Advanced Research Focus
Tools include:
- Fukui functions : Identify electrophilic sites (e.g., carbaldehyde carbon with f⁺ >0.25) .
- Molecular electrostatic potential (MEP) maps : Highlight electron-deficient regions susceptible to nucleophilic addition .
How are reaction byproducts identified and mitigated in large-scale syntheses?
Advanced Research Focus
Byproduct analysis uses:
- LC-MS/MS : Detects trace impurities (e.g., over-oxidized aldehydes to carboxylic acids) .
- Design of experiments (DoE) : Optimizes parameters (e.g., stoichiometry, temperature) to minimize byproduct formation (<1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
